molecular formula C6H5FN2O2 B13409906 Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Cat. No.: B13409906
M. Wt: 156.11 g/mol
InChI Key: SXQKTDGOAGPEOU-HJWRWDBZSA-N
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Description

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a fluoro group, a hydroxy group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- typically involves the nitration of 2-fluoroaniline followed by the introduction of the hydroxy and nitroso groups. The nitration process can be carried out using nitric acid in the presence of sulfuric acid.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce aminobenzenes .

Scientific Research Applications

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-fluoro-: Similar structure but lacks the hydroxy and nitroso groups.

    Benzenamine, N-hydroxy-N-nitroso-: Similar functional groups but lacks the fluoro substitution.

    Benzenamine, 2-nitro-N-phenyl-: Contains a nitro group instead of the nitroso group.

Uniqueness

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is unique due to the presence of all three substituents (fluoro, hydroxy, and nitroso) on the benzenamine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(Z)-(2-fluorophenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4-6(5)9(11)8-10/h1-4,10H/b9-8-

InChI Key

SXQKTDGOAGPEOU-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/[N+](=N/O)/[O-])F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=NO)[O-])F

Origin of Product

United States

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